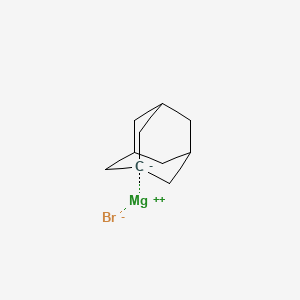
Adamant-1-ylmagnesium bromide, 0.25 M in ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adamant-1-ylmagnesium bromide, 0.25 M in ether, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C₁₀H₁₅BrMg and is often used in solution with ether as the solvent.
准备方法
Synthetic Routes and Reaction Conditions
Adamant-1-ylmagnesium bromide is typically synthesized through the reaction of adamantyl bromide with magnesium metal in the presence of an ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C10H15Br+Mg→C10H15MgBr
Industrial Production Methods
On an industrial scale, the production of Adamant-1-ylmagnesium bromide follows similar principles but is optimized for larger quantities. The process involves the use of specialized reactors that can maintain an inert atmosphere and control the temperature precisely. The magnesium metal is often activated by treating it with iodine or a small amount of the alkyl halide to initiate the reaction.
化学反应分析
Types of Reactions
Adamant-1-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Ether is the most commonly used solvent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate the reaction.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Result from substitution and coupling reactions.
科学研究应用
Adamant-1-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the synthesis of bioactive compounds and drug intermediates.
Catalysis: Used in the development of new catalytic processes for chemical transformations.
作用机制
The mechanism of action of Adamant-1-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
相似化合物的比较
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent but with a simpler structure.
Phenylmagnesium Bromide: Contains a phenyl group instead of an adamantyl group.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group.
Uniqueness
Adamant-1-ylmagnesium bromide is unique due to its bulky adamantyl group, which can provide steric hindrance and influence the selectivity of reactions. This makes it particularly useful in the synthesis of complex molecules where control over the reaction pathway is crucial.
属性
IUPAC Name |
magnesium;adamantan-1-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Mg/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTYUFJFKDWTBS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1C[C-](C2)C3.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
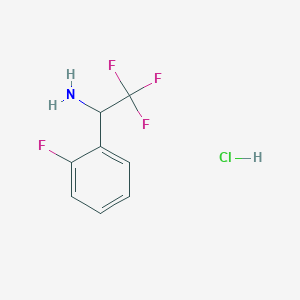
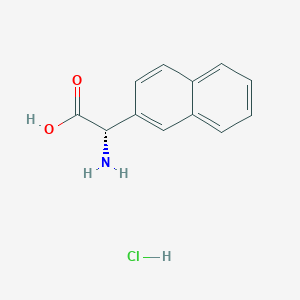
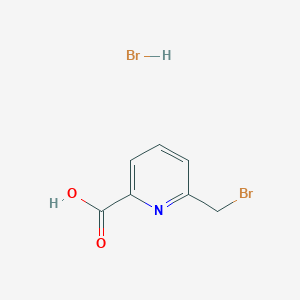
![5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride](/img/structure/B6302450.png)
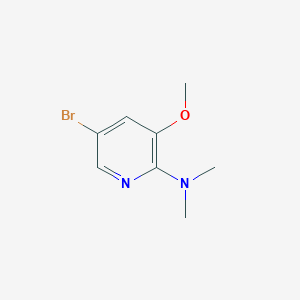
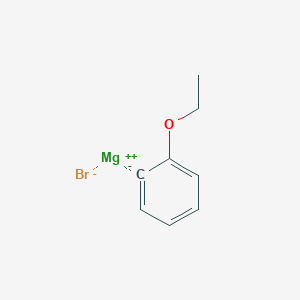
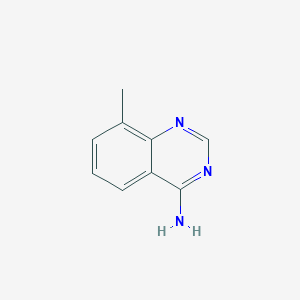
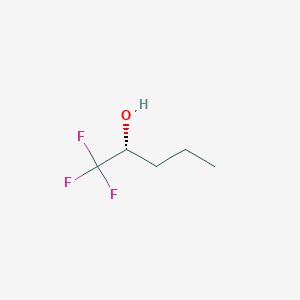
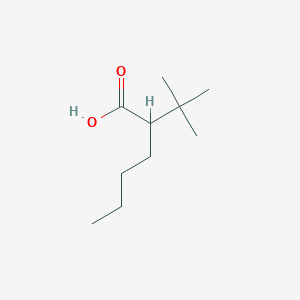
![(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine](/img/structure/B6302483.png)
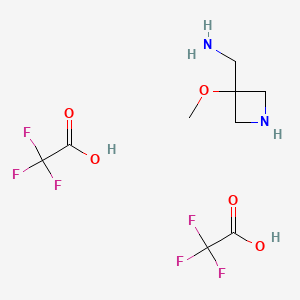
![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)
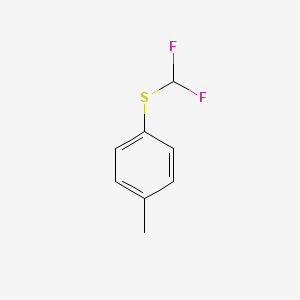
![1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene](/img/structure/B6302527.png)
